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molecular formula C8H7NO5 B8578041 3-Amino-4-hydroxyphthalic acid

3-Amino-4-hydroxyphthalic acid

Cat. No. B8578041
M. Wt: 197.14 g/mol
InChI Key: ROZYRURRXDPGGZ-UHFFFAOYSA-N
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Patent
US09133161B2

Procedure details

reacting 3-amino-4-hydroxyphthalic acid with 3-aminopiperidine-2,6-dione hydrochloride, or an enantiomer or a mixture of enantiomers thereof; to form 4-amino-2-(2,6-dioxopiperidin-3-yl)-5-hydroxyisoindoline-1,3-dione.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[C:10]([OH:11])=[CH:9][CH:8]=[C:4]([C:5]([OH:7])=O)[C:3]=1[C:12]([OH:14])=O.Cl.[NH2:16][CH:17]1[CH2:22][CH2:21][C:20](=[O:23])[NH:19][C:18]1=[O:24]>>[NH2:1][C:2]1[C:10]([OH:11])=[CH:9][CH:8]=[C:4]2[C:3]=1[C:12](=[O:14])[N:16]([CH:17]1[CH2:22][CH2:21][C:20](=[O:23])[NH:19][C:18]1=[O:24])[C:5]2=[O:7] |f:1.2|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC1=C(C(C(=O)O)=CC=C1O)C(=O)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl.NC1C(NC(CC1)=O)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
an enantiomer or a mixture of enantiomers

Outcomes

Product
Name
Type
product
Smiles
NC1=C2C(N(C(C2=CC=C1O)=O)C1C(NC(CC1)=O)=O)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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